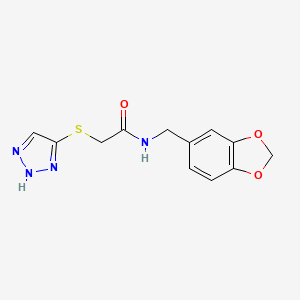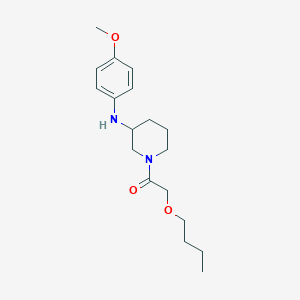![molecular formula C12H7Cl2N3O5 B5280926 6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5280926.png)
6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group and a styryl moiety, which includes a dichlorohydroxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate β-diketones with urea or thiourea under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrimidine ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Styryl moiety formation: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Chlorination and hydroxylation: The final steps involve the selective chlorination and hydroxylation of the phenyl ring to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of greener chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Products may include 3,5-dichloro-4-oxophenyl derivatives.
Reduction: Products may include 5-amino-6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione.
Substitution: Products may include 3,5-dichloro-4-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential use as a pharmaceutical agent.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the styryl moiety may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione: can be compared with other nitropyrimidine derivatives and styryl compounds.
3,5-Dichloro-4-hydroxyphenyl derivatives: These compounds share the dichlorohydroxyphenyl moiety and may exhibit similar reactivity and biological activity.
Nitropyrimidine derivatives: These compounds share the nitropyrimidine core and may have similar chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and styryl groups in the same molecule is relatively rare and may lead to unique interactions with molecular targets.
Properties
IUPAC Name |
6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O5/c13-6-3-5(4-7(14)10(6)18)1-2-8-9(17(21)22)11(19)16-12(20)15-8/h1-4,18H,(H2,15,16,19,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUEZROSWGJMD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5280847.png)
![(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5280854.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5280861.png)

![N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5280863.png)
![2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5280880.png)
![(3S*,5S*)-1-isobutyl-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5280888.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5280892.png)
![N-(4-methoxybenzyl)-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5280901.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B5280906.png)
![2-(4-ethylpiperazin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5280910.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5280913.png)

![2-(2-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B5280925.png)
